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Cat. No.: B15170020 Get Quote

Technical Support Center: Cr-Ni (7:1) Sputtering
Targets
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

Cr-Ni (7:1) sputtering targets. Our goal is to help you achieve a uniform composition in your

sputtered thin films.

Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the compositional uniformity of sputtered Cr-

Ni films?

A1: Several factors can significantly impact the final composition of your Cr-Ni thin films. The

most prominent include the sputtering power, working gas (argon) pressure, and substrate

temperature.[1][2][3][4] Sputtering power, in particular, has been identified as a major

influencing factor on the electrical properties and composition of the film.[1][2] Additionally, the

manufacturing process of the target itself, including the heat treatment it undergoes, plays a

crucial role in its microstructure and compositional homogeneity, which in turn affects the

sputtering process.[5]

Q2: Why is my deposited film's composition different from the 7:1 Cr-Ni ratio of my target?
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A2: Discrepancies between the target and film composition are a common challenge in alloy

sputtering. This phenomenon, known as off-stoichiometry, can arise from the different

sputtering rates of chromium and nickel.[6] One element may be preferentially sputtered over

the other, leading to a film composition that deviates from the target. Process parameters such

as sputtering power and gas pressure can influence these sputtering rates.[3] It has been

observed that in some cases, the sputtered film can have a composition very close to the

target, but this often depends on carefully controlled sputtering conditions.[7]

Q3: What is the importance of the grain structure of the sputtering target?

A3: The grain structure of the sputtering target is a key factor in achieving consistent and

uniform thin films.[8] Targets with a fine and uniform grain size tend to have a more stable

sputtering rate, which contributes to better thickness and compositional uniformity in the

deposited film.[8] The manufacturing process, including techniques like hot isostatic pressing,

is critical in controlling the grain structure of the target.

Q4: Can the composition of the Cr-Ni film be intentionally varied?

A4: Yes, the composition of the sputtered film can be tuned by adjusting the sputtering

parameters. For instance, by using co-sputtering from separate Cr and Ni targets, the

composition can be systematically varied across a substrate to create a composition gradient.

This technique is useful for high-throughput screening of materials with different compositions.

Troubleshooting Guide
This guide addresses specific issues you may encounter during your sputtering experiments

and provides actionable solutions.

Problem 1: My sputtered film is consistently nickel-rich.
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Possible Cause Recommended Solution

Differential Sputtering Rates

Nickel may have a higher sputtering yield than

chromium under your current process

parameters. Try adjusting the sputtering power.

A lower power might reduce the preferential

sputtering of nickel.[9]

Target Hot Spots

Uneven heating of the target can lead to

localized areas with higher sputtering rates.

Ensure your target is properly cooled and that

the magnetron is functioning correctly to provide

a uniform erosion profile.

Gas Pressure

The argon pressure can affect the energy and

flux of ions bombarding the target. Experiment

with slightly increasing or decreasing the

working pressure to see how it impacts the Cr/Ni

ratio.[3]

Problem 2: The composition of my film is not uniform across the substrate.
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Possible Cause Recommended Solution

Target-to-Substrate Distance

The distance between the target and the

substrate influences the distribution of sputtered

atoms. A shorter distance generally increases

the deposition rate but may decrease uniformity.

[9] Try optimizing this distance for your specific

chamber geometry.

Substrate Rotation

If your system has substrate rotation, ensure it

is functioning correctly and at an appropriate

speed. A consistent rotation is crucial for

achieving uniform deposition.

Target Erosion

Over time, the target will develop an erosion

groove. A non-uniform groove can lead to a non-

uniform flux of sputtered material. Inspect your

target for even erosion and replace it if

necessary.

Problem 3: I am observing poor adhesion of the Cr-Ni film to my substrate.

Possible Cause Recommended Solution

Substrate Contamination

The substrate surface must be meticulously

clean before deposition. Implement a thorough

cleaning procedure, which may include solvent

cleaning, ultrasonic agitation, and a final in-situ

plasma etch.

Substrate Temperature

The substrate temperature during deposition

can affect film adhesion. A moderate increase in

temperature can enhance adatom mobility and

promote better film growth and adhesion.[1][2]

Sputtering Power

A very low sputtering power might result in

particles arriving at the substrate with

insufficient energy to form a well-adhered film.

Consider a modest increase in power.[3]
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Quantitative Data Summary
The following table summarizes the effect of key sputtering parameters on the properties of Ni-

Cr thin films, based on experimental data.

Sputtering
Power (W)

Argon
Pressure
(Pa)

Substrate
Temperatur
e (°C)

Resulting
Film
Resistivity
(µΩ·cm)

Temperatur
e
Coefficient
of
Resistance
(ppm/K)

Reference

405 0.85 100 669 374.78 [1]

150 0.4 25 - - [4]

200 0.6 100 - - [4]

250 0.8 150 - - [4]

300 1.0 200 - - [4]

Experimental Protocols
Protocol 1: Compositional Analysis using Energy
Dispersive X-ray Spectroscopy (EDX)
Objective: To determine the elemental composition of the sputtered Cr-Ni thin film.

Methodology:

Sample Preparation: Mount the substrate with the deposited Cr-Ni film onto an SEM sample

holder using conductive carbon tape. Ensure the sample is grounded to prevent charging.

SEM-EDX Setup:

Insert the sample into the SEM chamber and evacuate to high vacuum.
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Set the electron beam accelerating voltage to a value sufficient to excite the Cr Kα and Ni

Kα X-ray lines (typically 15-20 kV).

Select a suitable working distance and spot size for the analysis.

Data Acquisition:

Acquire an EDX spectrum from a representative area of the film. The acquisition time

should be long enough to obtain good signal-to-noise ratio (e.g., 60-120 seconds).

Perform multiple point analyses or an area map to assess compositional uniformity across

the sample.

Data Analysis:

Use the EDX software to perform quantitative analysis of the acquired spectrum. This will

involve background subtraction and peak fitting to determine the atomic or weight

percentages of Cr and Ni.

It is important to use appropriate standards for accurate quantification, especially for thin

films where substrate interference can be an issue.[10]

Protocol 2: Surface Composition and Chemical State
Analysis using X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the surface composition and chemical states of chromium and nickel in

the sputtered film.

Methodology:

Sample Preparation: Mount the sample on the XPS sample holder. Avoid any surface

contamination.

XPS System Setup:

Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.

Use a monochromatic Al Kα or Mg Kα X-ray source.
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Data Acquisition:

Acquire a survey spectrum to identify all elements present on the surface.

Acquire high-resolution spectra for the Cr 2p and Ni 2p regions to determine their chemical

states and quantify their concentrations.

If necessary, perform argon ion sputtering to clean the surface and remove any

adventitious carbon or surface oxides, though this can sometimes alter the surface

composition.[11]

Data Analysis:

Process the high-resolution spectra using appropriate software. This will involve

background subtraction (e.g., Shirley background) and peak fitting to identify the different

chemical species (e.g., metallic Cr, Cr oxides, metallic Ni, Ni oxides).

Calculate the atomic concentrations of Cr and Ni from the integrated peak areas,

corrected by their respective relative sensitivity factors (RSFs).

Visualizations
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Troubleshooting Workflow for Compositional Deviation

Start: Film Composition Deviates from 7:1 Cr:Ni

Review Sputtering Parameters
(Power, Pressure, Temperature)

Adjust Sputtering Power
(e.g., decrease to reduce preferential sputtering)

If Ni-rich

Modify Argon Pressure
(e.g., slight increase/decrease)

Re-analyze Film Composition (EDX/XPS)

Inspect Sputtering Target
(Uniformity, Erosion)

Composition Incorrect

Result: Composition is Uniform and Correct

Composition Correct
Consider Target Replacement or

Consult Manufacturer on Heat Treatment

Non-uniform erosion or known issue

Re-analyze Film Composition (EDX/XPS)

Composition Correct

Result: Issue Persists, Further Investigation Needed

Composition Incorrect
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Key Factors Influencing Cr-Ni Film Composition

Sputtering Target Properties Sputtering Process Parameters

Cr-Ni Film Composition
(Uniformity & Stoichiometry)

Target Composition
& Homogeneity

Grain Size
& Structure

Manufacturing Process
(e.g., Heat Treatment) Sputtering Power Working Gas Pressure

(Argon) Substrate Temperature Target-Substrate
Distance

Experimental Workflow for Compositional Analysis

Sputtered Cr-Ni Film Sample

EDX Analysis
(Bulk Composition)

XPS Analysis
(Surface Composition & Chemical State)

Quantitative Elemental Ratios
(Cr:Ni)

Surface Elemental Ratios &
Oxidation States

Compare with Target Stoichiometry (7:1)

Conclusion on Compositional Uniformity
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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